5-amino-N-butylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N-butylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKIPRVPRBFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Amination : Introduction of the amino group at the 5-position of the pyridine ring.
- Sulfonation : Introduction of the sulfonamide group at the 3-position of the pyridine ring.
Considerations for Laboratory Synthesis
- Reagents : Commonly used reagents include sulfonating agents like methanesulfonyl chloride or chlorosulfonic acid.
- Solvents : Polar aprotic solvents such as N,N-dimethylacetamide (DMAC) or 1-methyl-2-pyrrolidinone (NMP) are often used.
- Temperature and Time : Reactions are typically conducted at temperatures between 110°C to 150°C for several hours.
Analysis of Preparation Methods
Challenges in Synthesis
- Selectivity : Ensuring the correct positioning of the amino and sulfonamide groups on the pyridine ring can be challenging.
- Yield Optimization : Achieving high yields requires careful control of reaction conditions, including temperature, time, and reagent ratios.
Comparison with Other Sulfonamides
This compound is unique due to its butyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties.
Data and Research Findings
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2S |
| Molecular Weight | 229.3 g/mol |
| CAS No. | 1267911-71-6 |
| IUPAC Name | This compound |
Biological Activity
- Anticancer Properties : Inhibits tumor-expressed carbonic anhydrases (CAs), leading to apoptosis in cancer cells.
- Mechanism of Action : Interacts with specific molecular targets, modulating their activity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-butylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfonic acids and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
5-Amino-N-butylpyridine-3-sulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the synthesis of other pyridine derivatives and sulfonamides. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with desired properties.
Industrial Uses
While specific industrial applications are less documented, the compound's structural characteristics suggest potential uses in the development of new materials and chemical processes. Its unique butyl group may influence its reactivity and compatibility with other substances, making it suitable for specialized industrial applications.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves competitive inhibition of bacterial enzymes involved in folate synthesis, akin to traditional sulfonamides.
| Biological Activity | Target Organisms | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Escherichia coli | 15 | Inhibition of folate synthesis |
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of folate synthesis |
| Antifungal | Candida albicans | 20 | Inhibition of folate synthesis |
Anticancer Activity
Research indicates that this compound has promising anticancer properties, particularly through its inhibition of tumor-expressed carbonic anhydrases (CAs). These enzymes are crucial for regulating tumor acidity, and their inhibition can lead to apoptosis in cancer cells.
Case Study Insights
- Inhibition Studies : A study demonstrated that this compound effectively inhibited CA IX and CA XII at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
- Structure-Activity Relationship (SAR) : Various derivatives were synthesized and tested for biological activity. Modifications to the amino group and alkyl chain significantly influenced potency against microbial strains and cancer cell lines.
- Toxicological Assessments : While showing potent biological activities, the compound requires careful evaluation regarding its safety profile, particularly for long-term therapeutic applications.
Mechanism of Action
The mechanism of action of 5-amino-N-butylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with sulfonamide-sensitive enzymes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-amino-N-butylpyridine-3-sulfonamide can be contextualized against related sulfonamide-pyridine derivatives. Below is a comparative analysis based on substituent effects, synthesis, and observed properties:
Key Observations
Substituent Effects on Reactivity and Solubility: The amino group in this compound contrasts with the benzyloxy group in 17c and the bromo-methoxy combination in 4. The -NH₂ group likely enhances hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic benzyloxy or electron-withdrawing bromo groups. The N-butyl chain in the target compound may offer intermediate lipophilicity relative to the bulky naphthyl group in 17c and the fluorinated aryl group in 4, which could improve membrane permeability in biological systems .
Synthetic Efficiency :
- Compound 4 achieved a high yield (91%) under mild conditions (pyridine, room temperature), suggesting that electron-deficient pyridinamines (e.g., bromo-methoxy derivatives) react efficiently with sulfonyl chlorides. The target compound’s synthesis might require optimized stoichiometry of butylamine and sulfonylation agents to avoid side reactions.
Functional Applications: 17c demonstrated utility in electrochemical applications due to its extended π-system (naphthyl group), whereas 4’s fluorinated aryl group is linked to biological activity. The target compound’s amino and butyl groups could position it for dual applications, such as in proton-conductive polymers or as a kinase inhibitor precursor .
Research Findings and Implications
- Steric and Electronic Modulation : Bulky substituents (e.g., naphthyl in 17c ) reduce solubility but enhance thermal stability, whereas smaller groups (e.g., butyl in the target compound) balance solubility and processability.
- Biological Relevance: Fluorinated and brominated analogs (4) show higher binding affinity to enzymatic targets due to halogen bonding, but the amino group in the target compound might enable alternative binding modes (e.g., hydrogen bonding with proteins) .
Biological Activity
5-Amino-N-butylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with an amino group and a sulfonamide functional group. The structural formula can be represented as follows:
Key Structural Features:
- Pyridine Ring: Contributes to the compound's ability to interact with various biological targets.
- Amino Group: Enhances solubility and potential interactions with enzymes.
- Sulfonamide Group: Known for its role in antibacterial activity by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in various tumors. This inhibition disrupts the pH regulation within tumor microenvironments, leading to reduced tumor growth and metastasis .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial enzymes involved in folate synthesis, similar to other sulfonamides .
Activity Spectrum:
- Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Candida albicans
Anticancer Activity
Research indicates that the compound shows promise as an anticancer agent through its inhibition of tumor-expressed carbonic anhydrases. These enzymes play a critical role in regulating tumor acidity, and their inhibition can lead to apoptosis in cancer cells .
Case Studies and Research Findings
-
Inhibition Studies:
A study demonstrated that this compound effectively inhibited CA IX and CA XII at nanomolar concentrations, showcasing its potential as a therapeutic agent in cancer treatment . -
Structure-Activity Relationship (SAR):
Various derivatives of pyridine sulfonamides were synthesized and tested for their biological activity. Modifications to the amino group and the alkyl chain significantly influenced their potency against microbial strains and cancer cell lines . -
Toxicological Assessments:
Toxicity studies revealed that while the compound exhibits potent biological activities, it also requires careful evaluation regarding its safety profile, particularly in long-term therapeutic applications .
Data Tables
| Biological Activity | Target Organisms/Cells | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | Inhibition of folate synthesis |
| Antimicrobial | S. aureus | 10 | Inhibition of folate synthesis |
| Antitumor | Tumor cells (CA IX/CAXII) | 0.5 | Inhibition of carbonic anhydrase |
Q & A
Q. What synthetic methodologies are recommended for preparing 5-amino-N-butylpyridine-3-sulfonamide, and how can reaction parameters influence yield?
The most widely validated method involves reacting a sulfonyl chloride derivative with the corresponding amine. For example, benzene sulfonyl chloride and 3-aminopyridine were reacted under controlled conditions (e.g., solvent, temperature) to synthesize N-pyridin-3-yl-benzenesulfonamide . Key parameters include:
- Stoichiometric ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete reaction.
- Temperature : Initial mixing at 0–5°C minimizes side reactions, followed by gradual warming to room temperature.
- Purification : Recrystallization using ethanol/water mixtures improves purity and yield (typically 60–75%). For this compound, substituting 3-aminopyridine with butylamine may require adjusting reaction time (6–8 hours) and solvent polarity (e.g., dichloromethane) to accommodate the aliphatic amine’s lower reactivity.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- FTIR : Prioritize sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) and aromatic C=C/N-H stretches (3300 cm⁻¹ for NH₂) .
- NMR :
- ¹H NMR : Butyl chain protons (δ 0.8–1.6 ppm), pyridine protons (δ 7.5–8.5 ppm), and sulfonamide NH (δ 5–6 ppm).
- ¹³C NMR : Confirm aromatic carbons (δ 120–150 ppm) and sulfonamide sulfur-bound carbons (δ 45–55 ppm).
- Elemental Analysis : Validate molecular formula (e.g., C₉H₁₃N₃O₂S) with <0.3% deviation .
Advanced Research Questions
Q. How should researchers address discrepancies in reported antimicrobial efficacy data for this compound across studies?
Contradictions often arise from variations in:
- Microbial strains : Standardize testing using ATCC reference strains (e.g., E. coli ATCC 25922).
- Assay conditions : Adopt CLSI guidelines for broth microdilution (e.g., pH 7.2, 37°C incubation) .
- Data normalization : Express activity as minimum inhibitory concentration (MIC) relative to positive controls (e.g., ciprofloxacin). Statistical tools (e.g., ANOVA) and meta-analyses of aggregated datasets can identify systematic biases .
Q. What advanced strategies can elucidate the mechanism of action of this compound against resistant bacterial strains?
- Enzyme inhibition assays : Target bacterial dihydropteroate synthase (DHPS) to assess competitive binding with p-aminobenzoic acid (PABA).
- Time-kill kinetics : Differentiate bactericidal (≥3-log CFU reduction) vs. bacteriostatic effects.
- Resistance profiling : Compare MIC shifts in folP-knockout mutants versus wild-type strains. Structural analogs (e.g., modifying the butyl chain) can clarify steric and electronic contributions to bioactivity .
Methodological Considerations
Q. How can computational modeling optimize the design of this compound derivatives?
- Docking simulations : Use AutoDock Vina to predict binding affinities with DHPS (PDB ID: 1AJ0). Focus on hydrogen bonding with Thr62 and hydrophobic interactions with Phe27.
- QSAR models : Correlate substituent electronegativity (Hammett constants) with MIC values to guide synthetic priorities.
Q. What experimental designs are recommended for assessing the stability of this compound under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, λ = 254 nm).
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS.
Data Interpretation Guidelines
- Contradiction resolution : Cross-validate spectral data (e.g., NMR vs. FTIR) to rule out structural misassignment.
- Bioactivity thresholds : Define MIC ≤ 8 µg/mL as "active" per CLSI criteria for Gram-negative pathogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
